

discovery and history of methyl-indazole compounds

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Compound of Interest

Compound Name: 5-methyl-1H-indazole

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An In-Depth Technical Guide to the Discovery and History of Methyl-Indazole Compounds

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.^{[1][2]} The strategic introduction of methyl groups onto this framework has been a pivotal development, profoundly influencing the physicochemical properties, metabolic stability, and biological activity of these compounds. This guide provides a comprehensive exploration of the journey of methyl-indazole compounds, from their foundational discovery in the 19th century to their current status as key components in modern pharmaceuticals. We will examine the evolution of synthetic methodologies, delve into the mechanistic rationale behind their design as therapeutic agents, and provide detailed protocols for their preparation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the chemistry and legacy of this vital molecular class.

The Indazole Nucleus: A Foundation of Chemical Versatility

The indazole, or benzopyrazole, consists of a benzene ring fused to a pyrazole ring.^[3] This arrangement creates a stable 10 π -electron aromatic system.^[1] A key feature of the indazole scaffold is its annular tautomerism, existing predominantly in the 1H- and 2H-forms. The 1H-indazole is the thermodynamically more stable and thus more common tautomer.^{[4][5]}

The significance of the indazole core in drug design is multifaceted:

- Bioisosterism: The indazole ring is a well-established bioisostere for other aromatic systems, most notably indole and purine.^[1] Crucially, it also serves as an effective bioisosteric replacement for phenol. This strategy is employed to circumvent the rapid metabolic glucuronidation that phenolic compounds often undergo, thereby improving pharmacokinetic profiles while retaining biological activity.^{[6][7]}
- Structural Rigidity and Vectorial Display: The fused ring system provides a rigid scaffold that allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets like enzyme active sites and receptors.
- Hydrogen Bonding Capability: The pyrrolic-type NH of the 1H-indazole and the pyridinic nitrogen at the 2-position can act as both hydrogen bond donors and acceptors, respectively, which is critical for molecular recognition.^[5]

The introduction of a methyl group—a seemingly simple modification—imparts significant changes. It can increase lipophilicity, enhance metabolic stability by blocking sites of oxidation, and introduce steric effects that can fine-tune binding selectivity and potency.^[8]

Genesis: The Dawn of Indazole Synthesis

The history of indazole chemistry begins with the pioneering work of Nobel laureate Emil Fischer in the 1880s.^{[5][9]} His initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid, which unexpectedly yielded the indazole core instead of the intended anhydride.^[5] This discovery laid the groundwork for subsequent synthetic explorations.

Early classical methods expanded the synthetic toolkit. One such foundational route is the Jacobson synthesis, which involves the diazotization of o-toluidine followed by an intramolecular cyclization that engages the ortho-methyl group.^[10]



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Caption: Foundational synthesis of the indazole core by Emil Fischer.

The Ascendance of Methyl-Indazoles in Modern Medicine

The true potential of the indazole scaffold was realized in the 20th century as medicinal chemists began to incorporate it into drug candidates. Methylated indazoles, in particular, have given rise to several blockbuster drugs.

| Drug Name | Key Methyl-Indazole Moiety | Therapeutic Indication | Mechanism of Action |
|-------------|---------------------------------------------------------------------------------------------------|-------------------------------------------|------------------------------------------------------------------------------------------|
| Granisetron | 1-Methyl-1H-indazole | Chemotherapy-induced nausea and vomiting | Selective 5-HT3 receptor antagonist ^[1] |
| Benzydamine | 1-Benzyl-3-methyl-1H-indazole derivative | Pain and inflammation (NSAID) | Prostaglandin synthesis inhibition ^[1] ^[11] |
| Axitinib | N-methylcarboxamide on indazole core | Renal cell carcinoma | Multi-targeted tyrosine kinase inhibitor (VEGFR) ^[1] ^[3] |
| Pazopanib | 5-((4-((2,3-dimethyl-2H-indazol-6-yl)methylamino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamide | Renal cell carcinoma, soft tissue sarcoma | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR) ^[1] ^[2] |

The development of Granisetron is a landmark in the history of methyl-indazoles. Its design leverages the 1-methyl-1H-indazole core as a rigid scaffold to correctly position the side chain required for potent and selective antagonism of the 5-HT3 receptor, providing critical relief for cancer patients undergoing chemotherapy.^[1]^[12]

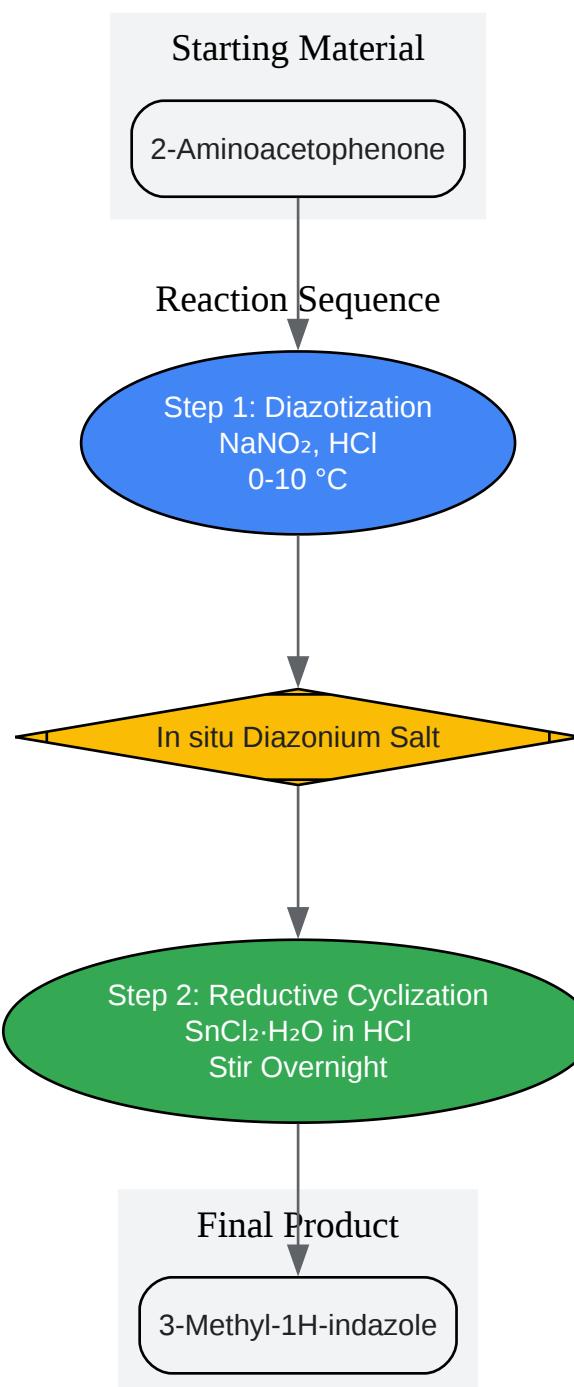
Core Methodologies: The Synthesis of Methyl-Indazole Compounds

The synthesis of specifically substituted methyl-indazoles requires precise and often multi-step procedures. Below are detailed protocols for the preparation of key methyl-indazole building blocks.

Experimental Protocol 1: Synthesis of 3-Methyl-1H-indazole

This procedure is a robust and widely used method starting from the commercially available 2-aminoacetophenone. The core transformation involves a diazotization followed by a reductive cyclization.

Causality: The reaction begins with the conversion of the primary aromatic amine of 2-aminoacetophenone into a diazonium salt using sodium nitrite under acidic conditions. This highly reactive intermediate is not isolated. Stannous chloride (SnCl_2) is then introduced as a mild reducing agent, which facilitates the cyclization onto the acetyl group to form the stable indazole ring.[13][14]



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Caption: Workflow for the synthesis of 3-Methyl-1H-indazole.

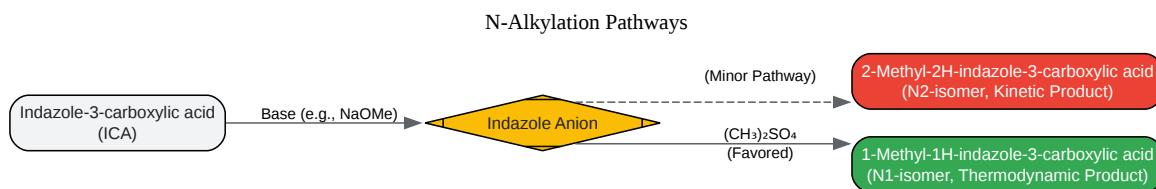
Step-by-Step Methodology:

- Preparation: To a suitable reaction vessel, add 2-aminoacetophenone (1.0 eq). Cool the vessel in an ice bath to 0-10 °C.
- Acidification: Slowly add concentrated hydrochloric acid (approx. 7.4 mL per gram of starting material). Maintain the temperature below 10 °C.
- Diazotization: Prepare a solution of sodium nitrite (1.0 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C. Stir for 1 hour post-addition.[\[14\]](#)
- Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (2.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-10 °C. Slowly add the diazonium salt solution from step 3 to the SnCl_2 solution.
- Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.
- Workup: Pour the reaction mixture into ice water. Adjust the pH to ~8 using a suitable base (e.g., concentrated NaOH or NH_4OH solution), which will cause the product to precipitate.
- Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole.[\[13\]](#)[\[14\]](#)

Experimental Protocol 2: Regioselective N¹-Methylation of Indazole-3-carboxylic Acid

The synthesis of 1-methyl-1H-indazole-3-carboxylic acid, a key intermediate for Granisetron, highlights the challenge of regioselectivity in N-alkylation of indazoles.[\[12\]](#) Alkylation can occur at either the N1 or N2 position. The choice of base and solvent system is critical to direct the reaction towards the desired, thermodynamically favored N1 isomer.

Causality: Strong bases like sodium methoxide or alkaline earth metal oxides deprotonate the indazole, forming an ambident anion.[\[15\]](#)[\[16\]](#) While N2 is often the site of kinetic attack, the N1-alkylated product is typically the more thermodynamically stable isomer. Using conditions that allow for equilibrium, such as elevated temperatures, favors the desired N1 product. Dimethyl sulfate is a common and efficient methylating agent for this transformation.



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Caption: Regioselectivity in the N-methylation of the indazole core.

Step-by-Step Methodology:

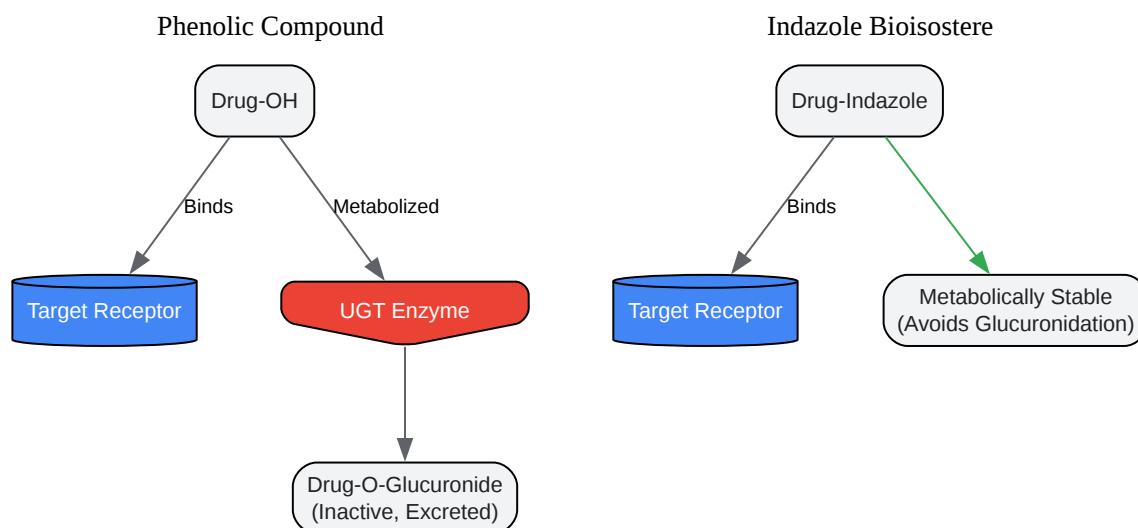
- Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar solvent such as methanol or DMF.[16]
- Deprotonation: Add a suitable base, such as sodium methoxide (1.1 eq) or calcium oxide (CaO), and stir the mixture.[15][16]
- Methylation: Slowly add the methylating agent, such as dimethyl sulfate (1.1 eq), to the suspension.
- Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or LC-MS for the consumption of starting material.
- Workup: Cool the reaction to room temperature and carefully quench by adding water. Acidify the aqueous solution with an acid (e.g., HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.
- Isolation: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry to afford 1-methyl-1H-indazole-3-carboxylic acid.[17]

Mechanism & Structure-Activity Relationship (SAR): The Impact of the Methyl Group

The precise placement of a methyl group can dramatically alter biological activity. This is elegantly demonstrated in the development of kinase inhibitors and other targeted therapies.

Bioisosteric Replacement of Phenol

A critical insight in modern drug design is the use of the indazole ring as a metabolically robust substitute for a phenol group. Phenols are often targets for phase II metabolism via glucuronidation, leading to rapid clearance and poor bioavailability.



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